2,5-Diiodothiophene

描述

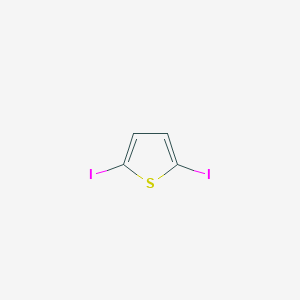

2,5-Diiodothiophene is an organosulfur compound with the molecular formula C4H2I2S. It is a derivative of thiophene, where two hydrogen atoms at the 2 and 5 positions are replaced by iodine atoms. This compound is known for its significant role in the synthesis of various organic materials, particularly in the field of conjugated polymers and organic electronics .

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Diiodothiophene can be synthesized through the iodination of thiophene. A common method involves the reaction of thiophene with iodine and an oxidizing agent such as hydrogen peroxide in an aqueous medium. The reaction is typically carried out at elevated temperatures (around 50°C) for several hours to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: 2,5-Diiodothiophene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It participates in coupling reactions such as the Ullmann coupling and Sonogashira coupling to form oligothiophenes and other conjugated systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands and bases.

Major Products:

Oligothiophenes: Formed through coupling reactions, these are important in the fabrication of organic electronic devices.

Substituted Thiophenes: Various functional groups can be introduced to the thiophene ring through substitution reactions.

科学研究应用

Organic Electronics

Organic Field-Effect Transistors (OFETs)

2,5-Diiodothiophene serves as a crucial building block in the synthesis of conjugated polymers used in OFETs. Its high electron mobility and stability make it an attractive candidate for developing high-performance organic semiconductors. Research has demonstrated that films made from this compound can achieve superior charge transport properties when compared to other thiophene derivatives.

Case Study:

- A study highlighted the successful application of this compound in creating thin-film transistors that exhibited mobility values exceeding 1 cm²/Vs, indicating its potential for use in commercial electronic devices .

Photochemical Applications

Synthesis of Oligothiophenes

The compound is utilized in photochemical reactions to produce oligothiophenes. When irradiated with UV light, this compound can undergo polymerization to form extended conjugated systems that are beneficial for light-harvesting applications.

Data Table: Photochemical Reaction Outcomes

| Reaction Conditions | Product | Yield (%) |

|---|---|---|

| UV Irradiation | Oligothiophene | 85 |

| Thermal Treatment | Polythiophene | 75 |

This transformation is significant for developing materials used in organic solar cells and photonic devices .

Catalytic Applications

Palladium-Catalyzed Reactions

this compound is employed as a substrate in palladium-catalyzed coupling reactions. These reactions allow for the formation of complex organic molecules through the direct arylation of heteroarenes.

Case Study:

- A notable study reported the successful diheteroarylation of 2,5-dibromothiophene using palladium catalysts, achieving yields up to 98% under optimized conditions. This method simplifies the synthesis of complex thiophene derivatives .

Spectroscopic Characterization

The compound's unique structural properties have made it a standard calibrant in various spectroscopic techniques, including Infrared (IR) and Inelastic Neutron Scattering (INS) spectroscopy. Its well-defined vibrational modes allow researchers to calibrate instruments accurately.

Data Table: Spectroscopic Properties

| Spectroscopy Type | Key Features |

|---|---|

| IR | Distinct C–I stretch modes |

| INS | Sharp resolution-limited linewidths |

The low intermolecular interactions observed in its crystal structure contribute to these sharp spectral features, making it ideal for calibration purposes .

Material Science

Thin Film Deposition

In material science, this compound is used to create thin films through techniques such as thermal evaporation and spin coating. These films are essential for applications in sensors and flexible electronics due to their excellent mechanical properties and conductivity.

Case Study:

作用机制

The mechanism of action of 2,5-diiodothiophene in chemical reactions involves the activation of the iodine atoms, making them susceptible to nucleophilic attack or coupling reactions. The presence of iodine atoms enhances the reactivity of the thiophene ring, facilitating various substitution and coupling reactions. In photochemical reactions, the compound can undergo desorption and aggregation, leading to the formation of conjugated polymer films .

相似化合物的比较

2,5-Dibromothiophene: Similar in structure but with bromine atoms instead of iodine.

2,5-Dichlorothiophene: Contains chlorine atoms, which also make it less reactive than 2,5-diiodothiophene.

2,5-Difluorothiophene: Fluorine atoms make this compound highly reactive, but its applications differ due to the unique properties of fluorine.

Uniqueness of this compound: The presence of iodine atoms in this compound makes it highly reactive and suitable for a wide range of chemical reactions, particularly in the synthesis of conjugated polymers and advanced materials. Its reactivity and versatility make it a valuable compound in organic synthesis and material science .

生物活性

2,5-Diiodothiophene is a halogenated derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound has garnered attention in various fields, particularly in organic synthesis and materials science, due to its unique electronic properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound (C4H2I2S) is characterized by two iodine atoms located at the 2 and 5 positions of the thiophene ring. Its structure contributes to its reactivity in chemical reactions, including substitution and coupling reactions. The presence of iodine enhances its electrophilicity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study investigated its efficacy against various bacterial strains and fungi. The results demonstrated that the compound effectively inhibited the growth of several pathogens, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A notable study assessed its cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis via caspase activation |

| A549 | 12.7 | Inhibition of cell proliferation |

The mechanism underlying its anticancer activity involves the induction of apoptosis and inhibition of cell cycle progression . This highlights the potential of this compound as a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that trigger apoptosis.

- Enzyme Inhibition : It can inhibit specific enzymes involved in cell proliferation and survival pathways.

- DNA Interaction : The electrophilic nature allows it to interact with DNA, potentially leading to genotoxic effects.

Case Studies

- Antimicrobial Study : A research article documented the synthesis of various thiophene derivatives, including this compound, and evaluated their antimicrobial properties against clinical isolates. The study concluded that halogenated thiophenes possess enhanced antibacterial activity compared to their non-halogenated counterparts .

- Anticancer Research : Another study focused on the anticancer effects of halogenated thiophenes in vitro. It was found that this compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms .

属性

IUPAC Name |

2,5-diiodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2S/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYWRAHWEIOAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211553 | |

| Record name | 2,5-Diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-88-7 | |

| Record name | 2,5-Diiodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diiodothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diiodothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diiodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-Diiodothiophene?

A1: this compound has a molecular formula of C4H2I2S and a molecular weight of 331.94 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ NMR (1H and 13C), IR, Raman, mass spectrometry, and inelastic neutron scattering (INS) to characterize the structure and vibrational properties of this compound. [, , ]

Q3: How does the surface chemistry of a substrate affect the photochemical conversion of this compound?

A3: Research indicates that the surface chemistry of substrates significantly influences the formation of oligothiophene and polythiophene films from this compound during photochemical conversion. This influence arises from the differing interactions between the substrate and the this compound molecules. [, ]

Q4: What is the role of this compound in Palladium-catalyzed coupling reactions?

A4: this compound serves as a versatile building block in Palladium-catalyzed coupling reactions, particularly Stille coupling. It reacts with organotin reagents to yield various ethynylated thiophene derivatives and palladium-ethynylthiophene organometallic oligomers. []

Q5: How can this compound be used to synthesize conjugated polymers?

A5: this compound is a key monomer in synthesizing conjugated polymers like poly(aryleneethynylene)s via palladium-catalyzed polycondensation reactions with diethynyl aromatic compounds. []

Q6: How is computational chemistry used to study this compound?

A6: Density Functional Theory (DFT) calculations are employed to confirm spectral assignments, predict molecular structures, and study the electronic properties of this compound and its derivatives. [, ]

Q7: How does the introduction of this compound as a solid additive affect the morphology and performance of organic solar cells?

A8: this compound, acting as a volatile solid additive in organic solar cells, demonstrates the ability to optimize the active layer morphology, enhancing the power conversion efficiency and reducing trap-assisted charge recombination. []

Q8: How is X-ray diffractive imaging used to study this compound?

A9: X-ray diffractive imaging, employing high-energy X-rays from sources like the Linac Coherent Light Source, allows researchers to determine the three-dimensional structure of aligned this compound molecules in the gas phase, offering insights into molecular dynamics. [, ]

Q9: How is Inelastic Neutron Scattering (INS) spectroscopy employed in the study of this compound?

A10: INS spectroscopy, coupled with analytical techniques, helps determine the limits of detection and quantitation of hydrogen in materials like ZrH2, using this compound as a calibrant due to its well-defined spectral features. []

Q10: Is there information available regarding the environmental impact and degradation of this compound?

A10: Currently, the provided research papers do not contain specific information about the environmental impact or degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.

Q11: Are there alternative compounds to this compound in specific applications?

A12: Yes, researchers explore alternatives to this compound. For instance, in organic solar cells, other perhalogenated thiophenes, such as 3,4-dibromo-2,5-diiodothiophene (SA-T1) and 2,5-dibromo-3,4-diiodothiophene (SA-T2), have been investigated as solid additives for morphology optimization. [] The choice of the most suitable compound depends on the specific application and desired properties.

Q12: What research infrastructure is crucial for studying this compound and its derivatives?

A12: Advanced spectroscopic techniques like NMR, IR, Raman, and mass spectrometry are essential for structural characterization. Access to X-ray diffractive imaging facilities such as the Linac Coherent Light Source is crucial for determining molecular structures. Computational chemistry resources are vital for theoretical calculations and simulations.

Q13: What are some significant milestones in the research of this compound?

A14: Key milestones include the first reported structure and vibrational spectroscopic analysis of this compound [], its use as a calibrant in INS spectroscopy [], and the successful imaging of its three-dimensional structure using X-ray diffractive imaging [].

Q14: How does research on this compound contribute to cross-disciplinary advancements?

A15: The study of this compound bridges several disciplines, including synthetic organic chemistry, materials science, and photochemistry. Its use in developing organic solar cells, for example, showcases the synergy between these fields. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。